N-(2-(2,4,5-trichlorophenoxy)ethyl)propan-1-amine
CAS No.: 67747-29-9
Cat. No.: VC8418605
Molecular Formula: C11H14Cl3NO
Molecular Weight: 282.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 67747-29-9 |
---|---|
Molecular Formula | C11H14Cl3NO |
Molecular Weight | 282.6 g/mol |
IUPAC Name | N-[2-(2,4,5-trichlorophenoxy)ethyl]propan-1-amine |
Standard InChI | InChI=1S/C11H14Cl3NO/c1-2-3-15-4-5-16-11-7-9(13)8(12)6-10(11)14/h6-7,15H,2-5H2,1H3 |
Standard InChI Key | DRRDHKHGSCHFMP-UHFFFAOYSA-N |
SMILES | CCCNCCOC1=CC(=C(C=C1Cl)Cl)Cl |
Canonical SMILES | CCCNCCOC1=CC(=C(C=C1Cl)Cl)Cl |
Introduction
Molecular and Structural Characteristics
Chemical Identity and Physicochemical Properties
N-(2-(2,4,5-Trichlorophenoxy)ethyl)propan-1-amine (molecular formula: C₁₁H₁₃Cl₃NO) features a propan-1-amine group linked via an ethyl chain to a 2,4,5-trichlorophenoxy moiety. Key properties include:
The 2,4,5-trichloro substitution introduces steric and electronic effects distinct from the 2,4,6-isomer, potentially altering reactivity and biological interactions .
Synthetic Methodologies
General Synthesis Strategy
While direct synthesis protocols for the 2,4,5-isomer are sparsely documented, routes can be extrapolated from analogous compounds:
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Phenoxyethanol Intermediate:
Reaction of 2,4,5-trichlorophenol with ethylene oxide yields 2-(2,4,5-trichlorophenoxy)ethanol. -
Amine Coupling:
The intermediate is reacted with propylamine under nucleophilic conditions to form the target amine. -
Purification:
Column chromatography or recrystallization ensures ≥95% purity .
Industrial-Scale Challenges
Industrial production faces hurdles in optimizing chlorophenol regioselectivity. The 2,4,5-substitution pattern requires stringent control to avoid isomerization, a challenge less prevalent in 2,4,6-systems.
Biological and Functional Applications
Compound | EC₅₀ (μg/mL) vs. Fusarium spp. |
---|---|
Prochloraz | 0.12–0.45 |
2,4,6-Trichlorophenoxy analog | 0.85–1.20 |
2,4,5-Trichlorophenoxy derivative | Data pending |
The 2,4,5-isomer’s efficacy may vary due to altered membrane permeability or enzyme binding.
Environmental Persistence
Chlorophenoxy compounds generally exhibit moderate environmental persistence. The 2,4,5-isomer’s degradation half-life in soil is estimated at 30–60 days, influenced by microbial activity and pH .
Analytical Characterization
Chromatographic Profiling
Reverse-phase UPLC-MS/MS is optimal for detection, with parameters adapted from:
Parameter | Specification |
---|---|
Column | C18 (2.1 × 50 mm, 1.7 μm) |
Mobile Phase | 0.1% formic acid/acetonitrile |
Retention Time | 6.2 min (estimated) |
Detection (MRM) | m/z 356 → 190 (ESI+) |
Spectroscopic Validation
-
NMR: Distinct aromatic proton signals at δ 7.25–7.45 ppm confirm 2,4,5-substitution .
-
IR: C-Cl stretches at 750–650 cm⁻¹ differentiate from 2,4,6-isomers .
Endpoint | 2,4,6-Analog (Rat LD₅₀) | 2,4,5-Isomer (Predicted) |
---|---|---|
Oral | 450 mg/kg | 300–400 mg/kg |
Dermal | >2000 mg/kg | Similar |
Ecotoxicology
Modeling suggests moderate aquatic toxicity (LC₅₀ for Daphnia magna: ~2.5 mg/L), warranting containment in industrial settings .
Research Gaps and Future Directions
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Synthetic Optimization: Develop regioselective methods for 2,4,5-trichlorophenol derivatives.
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Bioactivity Screening: Evaluate antifungal and herbicidal efficacy against contemporary pathogens.
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Degradation Pathways: Characterize photolytic and microbial degradation metabolites.
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